7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound that features both indole and quinazoline moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . This indole derivative can then be further reacted with appropriate reagents to introduce the quinazoline moiety.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with different functional groups, while reduction could lead to the formation of more reduced indole derivatives.
Scientific Research Applications
7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. The indole and quinazoline moieties can bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biochemical pathways, which is crucial for its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used in cancer therapy, share the quinazoline structure.
Uniqueness
7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is unique due to the combination of both indole and quinazoline moieties in a single molecule. This dual structure allows it to interact with a broader range of biological targets, potentially enhancing its therapeutic efficacy .
Properties
CAS No. |
442532-01-6 |
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Molecular Formula |
C18H14ClN3OS |
Molecular Weight |
355.84 |
IUPAC Name |
7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C18H14ClN3OS/c19-12-5-6-14-16(9-12)21-18(24)22(17(14)23)8-7-11-10-20-15-4-2-1-3-13(11)15/h1-6,9-10,20H,7-8H2,(H,21,24) |
InChI Key |
VAIFJJKIQIBQFV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(C=C(C=C4)Cl)NC3=S |
solubility |
not available |
Origin of Product |
United States |
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